molecular formula C16H31NO B379606 N-cyclododecyl-2-methylpropanamide

N-cyclododecyl-2-methylpropanamide

Cat. No.: B379606
M. Wt: 253.42g/mol
InChI Key: GZNJZNOYTYGKBB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-cyclododecyl-2-methylpropanamide is a synthetic organic compound characterized by a cyclododecyl group attached to the nitrogen atom of a 2-methylpropanamide backbone. Its molecular structure consists of a 12-membered cycloalkane ring (cyclododecyl) and a branched amide group, which confers unique steric and electronic properties. The compound’s bulky cycloalkyl substituent may influence solubility, thermal stability, and intermolecular interactions compared to simpler amides.

Properties

Molecular Formula

C16H31NO

Molecular Weight

253.42g/mol

IUPAC Name

N-cyclododecyl-2-methylpropanamide

InChI

InChI=1S/C16H31NO/c1-14(2)16(18)17-15-12-10-8-6-4-3-5-7-9-11-13-15/h14-15H,3-13H2,1-2H3,(H,17,18)

InChI Key

GZNJZNOYTYGKBB-UHFFFAOYSA-N

SMILES

CC(C)C(=O)NC1CCCCCCCCCCC1

Canonical SMILES

CC(C)C(=O)NC1CCCCCCCCCCC1

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Below is a detailed comparison of N-cyclododecyl-2-methylpropanamide with analogous amide-based compounds, focusing on molecular features, applications, and physicochemical properties inferred from available evidence:

Table 1: Structural and Functional Comparison

Compound Name Molecular Formula Key Substituents Potential Applications Notable Properties
This compound C₁₆H₂₉NO (estimated) Cyclododecyl, 2-methylpropanamide Not explicitly stated High steric hindrance; lipophilic
N-(4-aminophenyl)-2-(cyclopropylmethoxy)propanamide C₁₃H₁₈N₂O₂ Cyclopropylmethoxy, 4-aminophenyl Pharmaceutical intermediates Polar functional groups enhance solubility
N-(3-cyanophenyl)-2-(3,4-dimethylphenoxy)acetamide C₁₇H₁₆N₂O₂ 3-cyanophenyl, dimethylphenoxy Agrochemical research Electron-withdrawing groups may affect reactivity
2-ethyl-N-(2-hydroxy-5-methylphenyl)butanamide C₁₃H₁₉NO₂ Hydroxyphenyl, ethylbutanamide Polymer additives or solvents Hydrogen-bonding capacity

Key Observations:

Solubility: Compounds with polar substituents (e.g., amino or hydroxyl groups) exhibit higher aqueous solubility. In contrast, the lipophilic cyclododecyl group in the target compound may limit solubility, favoring non-polar solvents.

Applications: While this compound lacks explicit documented uses, structurally related amides are employed in agrochemicals (e.g., buprofezin, a thiadiazinone insecticide ) and pharmaceuticals. Its bulky structure could make it suitable for lipid membrane interactions or slow-release formulations.

Research Findings and Limitations

  • Synthesis Challenges: Cyclododecyl-containing compounds often require specialized synthetic routes due to ring strain and conformational flexibility. No direct synthesis data for this compound is available in the evidence, but analogous cyclododecyl amides are synthesized via Schotten-Baumann reactions .
  • Thermal Stability: Cycloalkyl groups generally enhance thermal stability. For example, buprofezin (a thiadiazinone insecticide with a tert-butyl group ) degrades at ~250°C, suggesting this compound may exhibit similar or higher stability.
  • Toxicity Data : Absent in the provided evidence. However, substituted amides like naptalam (a herbicide ) show moderate environmental persistence, implying the need for ecotoxicological studies on the target compound.

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